molecular formula C21H16BrN5S B2603637 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 374768-64-6

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Katalognummer: B2603637
CAS-Nummer: 374768-64-6
Molekulargewicht: 450.36
InChI-Schlüssel: BTRFKZOPRYEQOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a complex organic molecule. It contains a quinazolinyl group, which is a type of heterocyclic compound. This group is attached to a phenyl group and a hydrazinecarbothioamide group. The presence of a bromine atom indicates that it might be a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinyl ring and the phenyl group suggests that the compound may have a planar structure. The bromine atom could add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinazolinyl group might participate in nucleophilic substitution reactions, especially at the position of the bromine atom. The hydrazinecarbothioamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could affect its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis of quinazolinone derivatives, including those with bromo, phenyl, and hydrazinecarbothioamide groups, has been extensively explored for their biological activities. These compounds have shown significant antimicrobial and antifungal properties, suggesting their potential as therapeutic agents. For example, Patel et al. (2006) synthesized newer quinazolinones and evaluated their antimicrobial activity, highlighting the importance of such compounds in drug discovery processes (Patel, Mistry, & Desai, 2006).

Anticancer and DNA Binding Properties

Research has also been conducted on the synthesis of thiazole and formazan derivatives linked to N-phenylmorpholine, demonstrating the ability of these compounds to bind with DNA. This binding is crucial for the development of new anticancer drugs. Farghaly et al. (2020) explored the synthesis of these derivatives and their binding with SS-DNA, indicating the potential of such compounds in cancer therapy (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Pharmacological Applications

Further, the pharmacological significance of 6-bromoquinazolinone derivatives has been studied, revealing their importance in developing drugs with anti-inflammatory, analgesic, and antibacterial properties. Rajveer et al. (2010) synthesized various oxoquinazoline derivatives and evaluated their pharmacological activities, showcasing the compound's versatility in drug development (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Wirkmechanismus

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate .

Eigenschaften

IUPAC Name

1-[(6-bromo-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRFKZOPRYEQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.